
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine: is an organosilane compound characterized by the presence of both amine and silane functional groups. This compound is notable for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable agent in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
3-chloropropyltrimethoxysilane+dipropylamine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Organic solvents like toluene or ethanol are commonly used.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery.
Biocompatible Coatings: It is employed in the development of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants to improve their bonding strength and durability.
Coatings: It is utilized in the production of protective coatings for various surfaces.
Mécanisme D'action
The mechanism of action of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing surfaces. The amine group can interact with various functional groups, enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propylamine
Uniqueness: N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of dipropylamine and trimethoxysilane groups, which confer distinct properties such as enhanced hydrophobicity and reactivity compared to its methyl and ethyl analogs. This makes it particularly useful in applications requiring strong adhesion and durable surface modifications.
Propriétés
Numéro CAS |
117856-06-1 |
|---|---|
Formule moléculaire |
C12H29NO3Si |
Poids moléculaire |
263.45 g/mol |
Nom IUPAC |
N,N-dipropyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3Si/c1-6-9-13(10-7-2)11-8-12-17(14-3,15-4)16-5/h6-12H2,1-5H3 |
Clé InChI |
WLBHGVYLQDPNCL-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


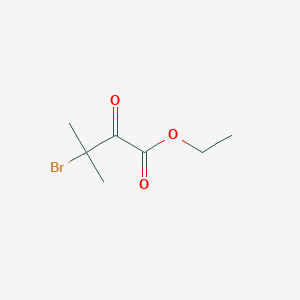

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

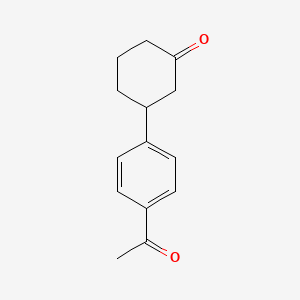
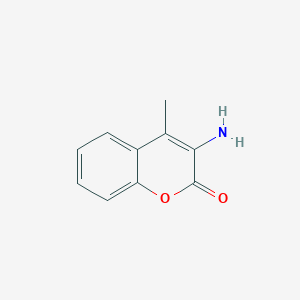
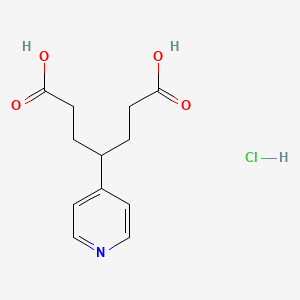
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
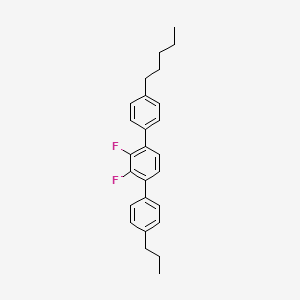
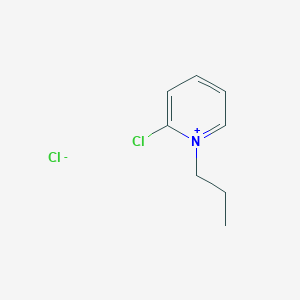
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


